5-ニトロ-1H-インダゾール-3-カルボニトリル

概要

説明

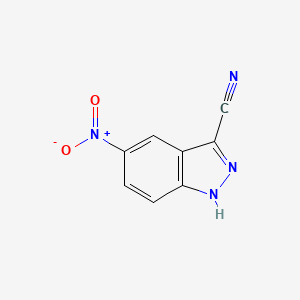

5-Nitro-1H-indazole-3-carbonitrile is a chemical compound with the molecular formula C8H4N4O2 . It is a derivative of indazole, a heterocyclic compound that contains a five-membered ring fused to a benzene ring .

Synthesis Analysis

The synthesis of indazoles, including 5-Nitro-1H-indazole-3-carbonitrile, has been a subject of research in recent years. Strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Molecular Structure Analysis

The molecular structure of 5-Nitro-1H-indazole-3-carbonitrile consists of a five-membered ring fused to a benzene ring, with a nitro group and a carbonitrile group attached .Chemical Reactions Analysis

Indazole derivatives, including 5-Nitro-1H-indazole-3-carbonitrile, can undergo various chemical reactions. These include reactions under catalyst- and solvent-free conditions, Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Physical And Chemical Properties Analysis

5-Nitro-1H-indazole-3-carbonitrile is a yellow solid with a molecular weight of 188.15 .科学的研究の応用

ここでは、「5-ニトロ-1H-インダゾール-3-カルボニトリル」の科学研究における応用について、さまざまな分野におけるその独自の応用を中心に、包括的に分析します。

医薬品化学

「5-ニトロ-1H-インダゾール-3-カルボニトリル」とその誘導体は、医薬品の製造における潜在的な可能性について研究されています。 この化合物は、細胞増殖の阻害、特に大腸がん細胞株とメラノーマ細胞株に対して、GI 50値が低マイクロモル範囲で有効であることが示されており、化学療法薬としての可能性を示しています .

抗炎症および鎮痛作用

インダゾール誘導体は、その抗炎症および鎮痛特性について研究されています。 「5-ニトロ-1H-インダゾール-3-カルボニトリル」とは直接関連していませんが、関連する化合物は、有意な生物活性を示しており、インダゾール誘導体のさらなる研究により、新しい治療薬が得られる可能性を示唆しています .

化学における合成アプローチ

「5-ニトロ-1H-インダゾール-3-カルボニトリル」を含むインダゾールの合成は、現在も研究が進められています。 最近の戦略には、遷移金属触媒反応や還元的環化反応が含まれており、この化合物が合成有機化学において重要な役割を担っていることを強調しています .

Safety and Hazards

While specific safety and hazard information for 5-Nitro-1H-indazole-3-carbonitrile is not available, it is generally recommended to avoid heat, flames, and sparks when handling similar compounds . It is also advised to avoid contact with skin, eyes, or clothing, and to avoid ingestion and inhalation .

将来の方向性

Indazole derivatives, including 5-Nitro-1H-indazole-3-carbonitrile, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The development of synthetic approaches to indazoles, including reactions under catalyst- and solvent-free conditions, is a promising area of research .

作用機序

Target of Action

The primary targets of 5-Nitro-1H-indazole-3-carbonitrile are Nitric Oxide Synthases (NOS) , specifically the inducible and endothelial forms . These enzymes play a crucial role in the production of nitric oxide, a key signaling molecule involved in various physiological processes.

Mode of Action

5-Nitro-1H-indazole-3-carbonitrile interacts with its targets, the Nitric Oxide Synthases, by binding to their active sites . .

Biochemical Pathways

Nitric oxide plays a role in various physiological processes, including vasodilation, immune response, and neurotransmission .

Pharmacokinetics

It is known that the compound is a yellow solid at room temperature, with a molecular weight of 18815

Result of Action

The molecular and cellular effects of 5-Nitro-1H-indazole-3-carbonitrile’s action are not fully understood. Given its targets, it may influence processes regulated by nitric oxide. More research is needed to elucidate these effects .

Action Environment

The influence of environmental factors on the action, efficacy, and stability of 5-Nitro-1H-indazole-3-carbonitrile is not well documented. Factors such as temperature, pH, and the presence of other molecules could potentially affect its action. The compound is stable at temperatures between 0-5°C .

特性

IUPAC Name |

5-nitro-1H-indazole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N4O2/c9-4-8-6-3-5(12(13)14)1-2-7(6)10-11-8/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXTZAAHDBOKXDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])C(=NN2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626544 | |

| Record name | 5-Nitro-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

90348-29-1 | |

| Record name | 5-Nitro-1H-indazole-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

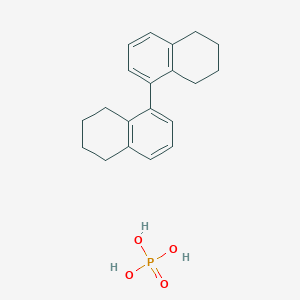

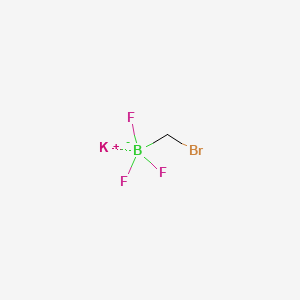

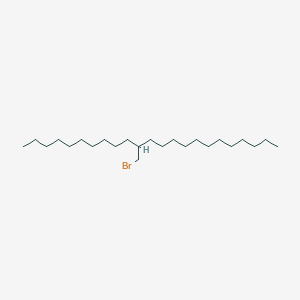

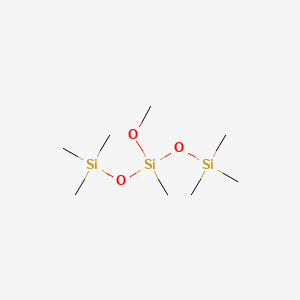

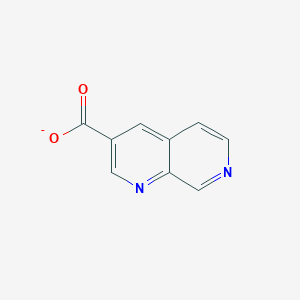

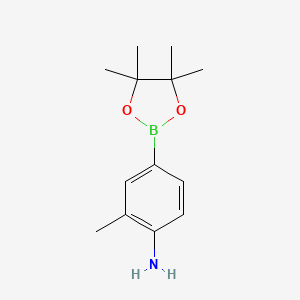

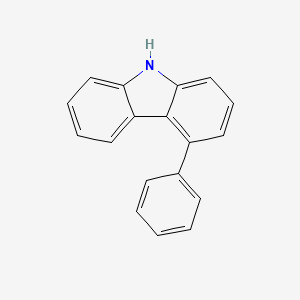

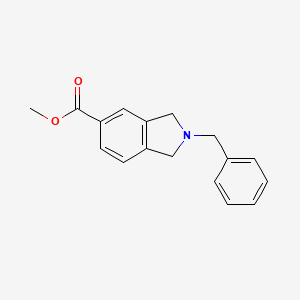

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-bromo-9,9'-Spirobi[9H-fluorene]](/img/structure/B1632183.png)

![Sodium 2-((4R)-4-((3R,7R,10S,13R,17R)-3,7-dihydroxy-10,13-dimethylhexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanamido)ethanesulfonate](/img/structure/B1632234.png)